Regiochemical Identity: Thiophen-2-yl Urea vs. Thiophen-2-ylmethyl Urea in the CCR5 Antagonist Pharmacophore
The target compound contains a thiophen-2-yl group directly attached to the urea nitrogen, whereas the closest cataloged regioisomer—1-(thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea—inserts a methylene spacer between the thiophene and the urea . In the thiophene-3-yl-methyl urea CCR5 series reported by Skerlj et al. (2012), the presence or absence of an NH hydrogen-bond donor on the urea (compare active compound 2i, methyl urea, with inactive compound 2j, dimethyl urea) was a binary determinant of CCR5 fusion inhibitory activity [1]. The direct thiophen-2-yl urea linkage preserves the NH donor proximal to the aromatic ring, which is predicted to maintain the hydrogen-bond interaction critical for CCR5 antagonism, whereas the methylene-spaced analog eliminates this electronic conjugation and may alter the H-bond geometry.
| Evidence Dimension | Urea N-substituent structure and predicted hydrogen-bond donor capacity |
|---|---|
| Target Compound Data | Thiophen-2-yl directly bonded to urea NH (no spacer); NH donor preserved; predicted conjugated system |
| Comparator Or Baseline | 1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea: thiophen-2-ylmethyl with methylene spacer; altered electronic and H-bond geometry |
| Quantified Difference | In the Skerlj 2012 series, NH methylation (removal of urea NH donor) reduced CCR5 fusion inhibitory activity from active to inactive (>100-fold loss); the exact magnitude for the thiophen-2-yl vs. thiophen-2-ylmethyl comparison has not been measured experimentally [1] |
| Conditions | SAR inference based on CCR5-gp120 cell fusion assay (P4R5/CHO-tat system) from Skerlj et al. 2012 [1] |
Why This Matters
Procurement of the incorrect regioisomer (thiophen-2-ylmethyl) would yield a compound with unknown CCR5 activity and an untested hydrogen-bond pharmacophore, compromising the validity of any structure-activity conclusion drawn from its use.
- [1] Skerlj, R.; et al. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. ACS Med. Chem. Lett. 2012, 3 (3), 216–221. Table 2: compound 2i (methyl urea, CCR5 fusion active) vs. 2j (dimethyl urea, inactive). View Source
